Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that features a piperazine ring substituted with a hydroxypropyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 2,4-di-tert-butylphenol with epichlorohydrin to form 3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl chloride.
Piperazine Substitution: The hydroxypropyl intermediate is then reacted with piperazine to form 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine.
Esterification: The piperazine derivative is esterified with ethyl chloroformate to yield Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reaction monitoring and control would ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 4-(3-(2,4-di-tert-butylphenoxy)-2-oxopropyl)piperazine-1-carboxylate.
Reduction: Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-methanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the piperazine ring.
Materials Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system, potentially modulating their activity. The phenoxy and hydroxypropyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Similar ester derivative with different substituents.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with a piperazine ring.
Uniqueness
Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the 2,4-di-tert-butylphenoxy group, which imparts steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other piperazine derivatives and may contribute to its specific biological activity.
Properties
IUPAC Name |
ethyl 4-[3-(2,4-ditert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O4.ClH/c1-8-29-22(28)26-13-11-25(12-14-26)16-19(27)17-30-21-10-9-18(23(2,3)4)15-20(21)24(5,6)7;/h9-10,15,19,27H,8,11-14,16-17H2,1-7H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIUWCSZZGIWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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